

# An In-depth Technical Guide on the Chemical Structure and Properties of Methoxisopropamine

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## Compound of Interest

Compound Name: Methoxisopropamine

Cat. No.: B10823628

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## Abstract

**Methoxisopropamine** (MXiPr) is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class of dissociative drugs. Structurally related to ketamine and methoxetamine (MXE), MXiPr has emerged in the recreational drug market, raising public health concerns. This technical guide provides a comprehensive overview of the current scientific knowledge on **Methoxisopropamine**, focusing on its chemical structure, physicochemical properties, and pharmacological profile. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the properties and potential impacts of this compound.

## Chemical Identity and Physicochemical Properties

**Methoxisopropamine** is systematically named 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one.<sup>[1]</sup> It is a derivative of the arylcyclohexylamine scaffold, which is characterized by a cyclohexylamine ring attached to an aryl group.

Table 1: Chemical and Physical Properties of **Methoxisopropamine**

Property	Value	Source(s)
IUPAC Name	2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one	[1]
Synonyms	MXiPr, Isopropyloxetamine, Isopropyxetamine	[1][2]
Molecular Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>2</sub>	[1]
Molar Mass	261.36 g/mol	[1]
CAS Number	2666932-55-2	[1]
Appearance	White to off-white crystalline powder or solid	[3]
Solubility	Soluble in DMF (20 mg/mL), DMSO (10 mg/mL), Ethanol (20 mg/mL), and PBS (pH 7.2, 2 mg/mL)	[3][4]
Purity (as reference standard)	≥98%	[4]

## Pharmacological Profile

The primary mechanism of action of **Methoxisopropamine** is antagonism of the N-methyl-D-aspartate (NMDA) receptor, a property it shares with other arylcyclohexylamines like ketamine and phencyclidine (PCP).[1] Some sources also suggest that it acts as a serotonin reuptake inhibitor (SRI).[1]

## NMDA Receptor Antagonism

**Methoxisopropamine**'s dissociative and anesthetic effects are primarily attributed to its non-competitive antagonism of the NMDA receptor. A study investigating the effects of several methoxetamine-related compounds reported a half-maximal inhibitory concentration (IC<sub>50</sub>) for **Methoxisopropamine** at the NMDA receptor.

Table 2: In Vitro NMDA Receptor Antagonism of **Methoxisopropamine**

Compound	IC <sub>50</sub> (μM)
Methoxisopropamine (MXiPr)	0.661

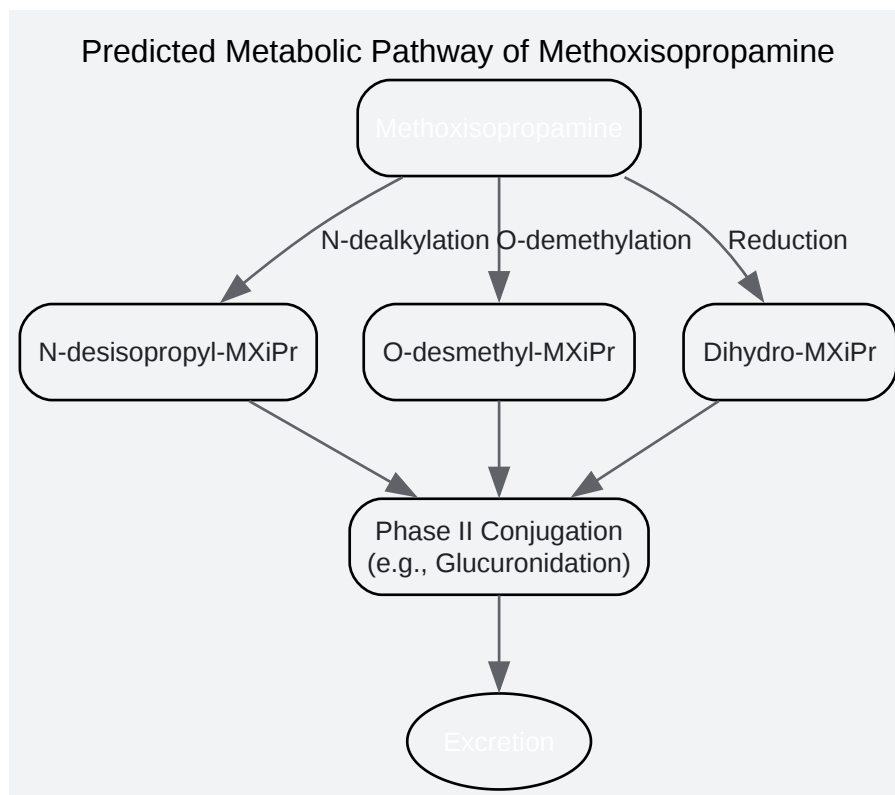
## Serotonin Transporter (SERT) Interaction

While some reports suggest that **Methoxisopropamine** is a serotonin reuptake inhibitor, quantitative data on its binding affinity ( $K_i$ ) or functional inhibition ( $IC_{50}$ ) at the serotonin transporter (SERT) are currently lacking in the scientific literature. This remains a critical gap in understanding the full pharmacological profile of the compound.

## Metabolism and Pharmacokinetics

Specific pharmacokinetic data for **Methoxisopropamine**, such as its half-life, bioavailability, and volume of distribution, have not been reported. However, studies on the closely related compound, Methoxpropamine (MXPr), provide insights into the likely metabolic pathways.

In vitro studies using human liver microsomes have identified the major phase I metabolites of MXPr as N-despropyl, O-desmethyl, and dihydro-MXPr.[5][6] These metabolic transformations are common for arylcyclohexylamines and are likely to occur with **Methoxisopropamine** as well, leading to the formation of N-desisopropyl, O-desmethyl, and dihydro-**Methoxisopropamine**.



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#### Predicted Metabolic Pathway of **Methoxisopropamine**

## Toxicology and Safety

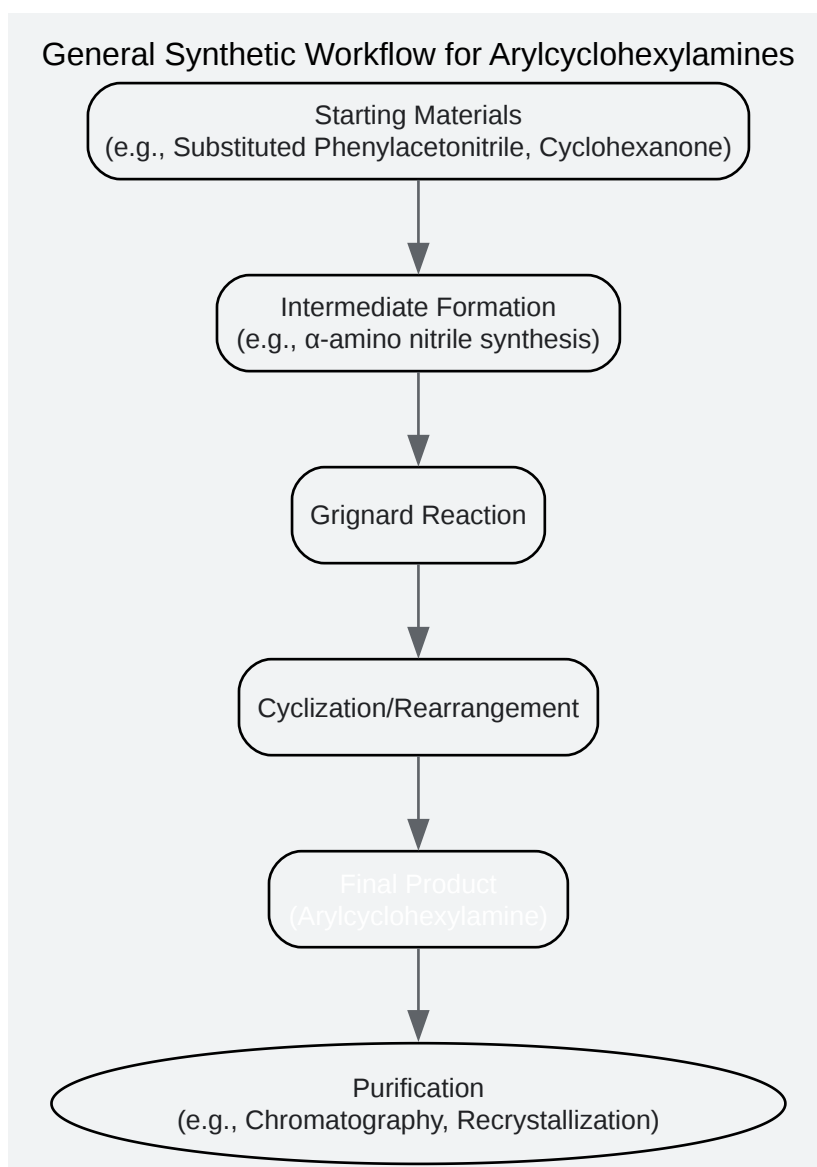
There is a significant lack of formal preclinical toxicology and safety pharmacology studies on **Methoxisopropamine**. The available information is largely anecdotal or extrapolated from related compounds. Chronic use of the related compound methoxetamine has been associated with bladder and renal toxicity in animal models.[7] Given the structural similarity, there is a potential for similar adverse effects with long-term **Methoxisopropamine** use. There are no published clinical case reports detailing the specific toxicological effects of **Methoxisopropamine** in humans.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and quantitative analysis of **Methoxisopropamine** are not readily available in the peer-reviewed literature. The following sections provide generalized methodologies based on common practices for arylcyclohexylamines.

## Synthesis

The synthesis of arylcyclohexylamines like **Methoxisopropamine** typically involves a multi-step process. A plausible synthetic route could start from 3-methoxyphenylacetonitrile and cyclohexanone, proceeding through intermediates to form the final product. A key step often involves a Grignard reaction. However, a specific, detailed, and validated protocol for the synthesis of 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one is not publicly available.



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General Synthetic Workflow for Arylcyclohexylamines

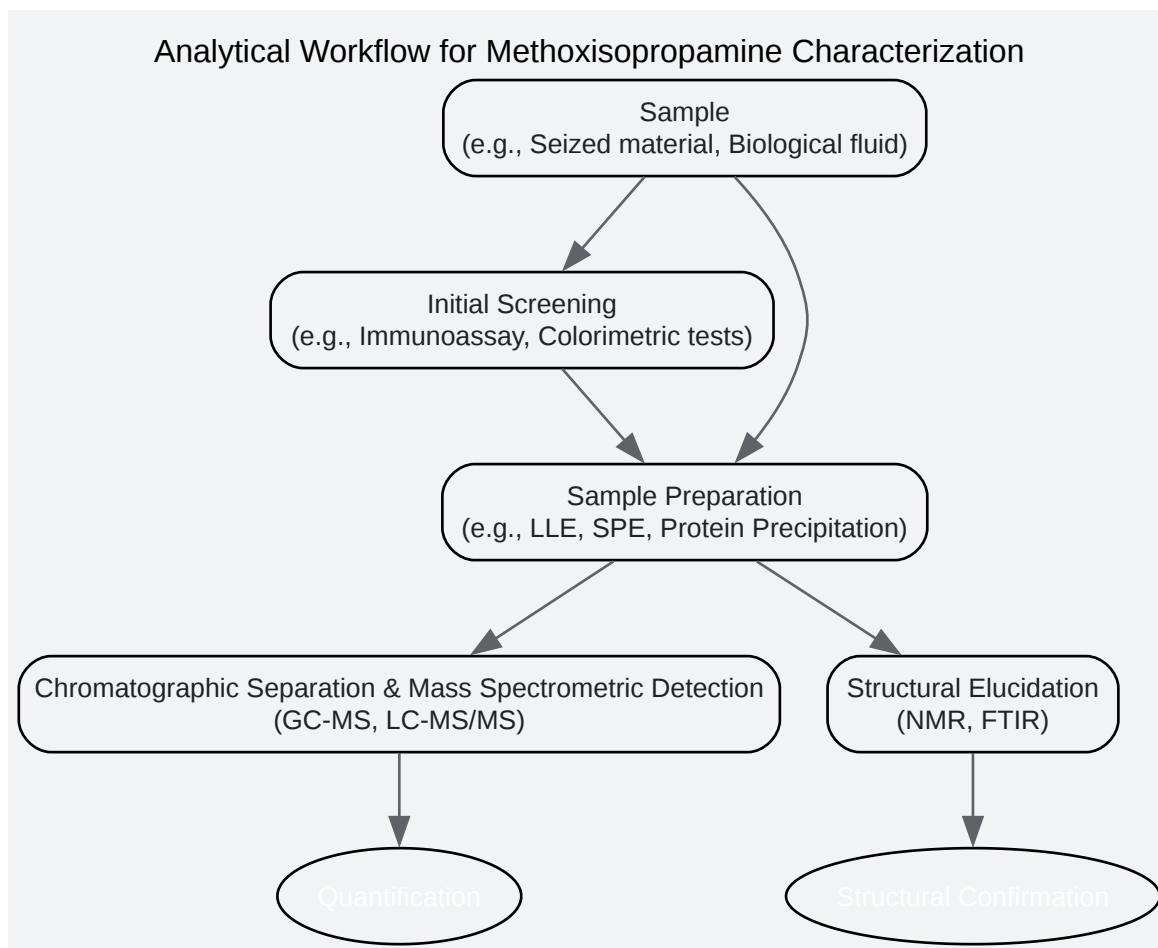
## Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the identification and quantification of arylcyclohexylamines in biological and non-biological samples.[5]

Table 3: General Parameters for LC-MS/MS Analysis

Parameter	Description
Sample Preparation	Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) for biological matrices.
Chromatographic Column	Reversed-phase C18 column.
Mobile Phase	A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Ionization Mode	Electrospray ionization (ESI) in positive mode.
Mass Spectrometry	Tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
MRM Transitions	Specific precursor-to-product ion transitions for the analyte and an internal standard.

Nuclear magnetic resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) and Fourier-transform infrared (FTIR) spectroscopy are used for the structural elucidation and confirmation of the synthesized compound.[5]



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### Analytical Workflow for **Methoxisopropamine**

## Legal Status

**Methoxisopropamine** is a controlled substance in several countries. For example, it is classified as a Schedule I drug in Canada and a Class B drug in the United Kingdom.[1] In Hungary, it was made illegal in April 2021.[1] Its legal status can vary by jurisdiction and is subject to change.

## Conclusion and Future Directions

**Methoxisopropamine** is a relatively new psychoactive substance with a pharmacological profile centered on NMDA receptor antagonism. While its chemical structure and some of its properties are known, there are significant gaps in the scientific literature. Future research should focus on:

- Quantitative Pharmacology: Determining the binding affinity ( $K_i$ ) and functional activity ( $IC_{50}/EC_{50}$ ) of **Methoxisopropamine** at the serotonin transporter and other potential targets to fully elucidate its pharmacological profile.
- Pharmacokinetics and Metabolism: Conducting in vivo and in vitro studies to determine the pharmacokinetic parameters and definitively identify the metabolic pathways of **Methoxisopropamine** in humans.
- Toxicology: Performing comprehensive preclinical toxicology and safety pharmacology studies to understand its potential for adverse effects and long-term toxicity.
- Clinical Effects: Documenting and analyzing clinical case reports of **Methoxisopropamine** intoxication to better understand its effects and toxicity in humans.

A more complete understanding of the chemical and pharmacological properties of **Methoxisopropamine** is essential for public health and for the development of effective harm reduction strategies and potential therapeutic applications.

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